molecular formula C20H19BrN4O2S B3020642 5-((3-Bromophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887220-83-9

5-((3-Bromophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B3020642
CAS No.: 887220-83-9
M. Wt: 459.36
InChI Key: QAXGLIBCYOQVEB-UHFFFAOYSA-N
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Description

5-((3-Bromophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C20H19BrN4O2S and its molecular weight is 459.36. The purity is usually 95%.
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Biological Activity

5-((3-Bromophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C18H21BrN4OSC_{18}H_{21}BrN_4OS with a molecular weight of 421.4 g/mol. The presence of bromine and piperidine moieties is significant for its pharmacological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of thiazole derivatives, including our compound of interest. In vitro tests have demonstrated that compounds with similar structural features exhibit significant antimicrobial activity against various pathogens.

Table 1: Antimicrobial Activity Data

CompoundMIC (μg/mL)MBC (μg/mL)Pathogen Tested
5a0.220.25Staphylococcus aureus
7b0.150.20Escherichia coli
100.300.35Candida albicans

These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity and Anticancer Potential

The anticancer properties of thiazole derivatives have been extensively studied. The compound's structure allows it to interact with various cellular targets, leading to apoptosis in cancer cells.

Case Study: Cytotoxic Effects

A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines, including U251 glioblastoma and A431 epidermoid carcinoma cells. The results indicated that compounds with similar structures to our target compound exhibited IC50 values ranging from 10 to 30 µM.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Compound AU25115
Compound BA43125
Target CompoundU251<30

This data highlights the potential of the target compound as an anticancer agent, warranting further investigation into its mechanisms of action .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of DNA synthesis : Similar compounds have shown the ability to interfere with nucleic acid synthesis.
  • Induction of apoptosis : The presence of specific moieties can trigger apoptotic pathways in cancer cells.
  • Disruption of cellular signaling : Interaction with purinergic signaling pathways has been noted in related compounds .

Properties

IUPAC Name

5-[(3-bromophenyl)-piperidin-1-ylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O2S/c21-14-7-4-6-13(12-14)16(24-9-2-1-3-10-24)17-19(26)25-20(28-17)22-18(23-25)15-8-5-11-27-15/h4-8,11-12,16,26H,1-3,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXGLIBCYOQVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C2=CC(=CC=C2)Br)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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